molecular formula C8H8ClN3O4 B1389631 Ethyl 4-amino-6-chloro-5-nitronicotinate CAS No. 690635-35-9

Ethyl 4-amino-6-chloro-5-nitronicotinate

Cat. No.: B1389631
CAS No.: 690635-35-9
M. Wt: 245.62 g/mol
InChI Key: NTNJJLYBWLJZBS-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-chloro-5-nitronicotinate is a chemical compound with the molecular formula C8H8ClN3O4 . It has a molecular weight of 245.62 g/mol. The compound is typically stored in a refrigerator .


Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 4,6-dichloro-5-nitronicotinate with ammonia in a solution of 1,4-dioxane and dichloromethane at 0 - 20℃ for 24 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClN2O4/c1-2-15-8(12)5-3-6(11(13)14)7(9)10-4-5/h3-4H,2H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Anticancer Agent Synthesis

Ethyl 4-amino-6-chloro-5-nitronicotinate has been explored in the synthesis of potential anticancer agents. A study conducted by Temple et al. (1983) discusses the hydrolysis and reaction of this compound, leading to the creation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds were tested for their effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating potential applications in cancer treatment (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Anticoccidial Activity

The compound has also been used in the synthesis of 5-nitronicotinamide and its analogues, which show significant anticoccidial activity. This study by Morisawa et al. (1977) highlights its role in combating Eimeria tenella, a parasite responsible for coccidiosis in poultry (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

Molluscicidal Properties

El-bayouki and Basyouni (1988) explored the use of this compound in creating thiazolo[5,4-d]pyrimidines with molluscicidal properties. These compounds were tested against Biomphalaria alexandrina snails, the intermediate host of schistosomiasis, demonstrating its potential in controlling snail populations (El-bayouki & Basyouni, 1988).

Photovoltaic Properties

Another application lies in the field of photovoltaics. Zeyada, El-Nahass, and El-Shabaan (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, derived from this compound, and their applications in organic–inorganic photodiode fabrication. This study highlights its potential use in the development of efficient solar energy devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antimicrobial Activity

The compound has also been used in synthesizing derivatives with antibacterial activity. A.S.Dongarwar et al. (2011) synthesized pyrimidine-5-carboxylate derivatives and screened them for antibacterial, antifungal, and anti-inflammatory activities, showcasing the compound's utility in developing new antimicrobial agents (A.S.Dongarwar, Wanjari, Nema, Katolkar, Turaskar, & Nimbekar, 2011).

Safety and Hazards

The compound is classified as potentially harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding eye contact and wearing protective gloves .

Properties

IUPAC Name

ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O4/c1-2-16-8(13)4-3-11-7(9)6(5(4)10)12(14)15/h3H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNJJLYBWLJZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670650
Record name Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690635-35-9
Record name Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4,6-Dichloro-2-methyl-5-nitro-pyridine-3-carboxylic acid (15 g, 56.6 mmol) and triethylamine (7.9 mL, 57.3 mmol) in dichloromethane (84 mL) at 0° C. was added dropwise ammonia solution in dioxane (0.5 M, 113 mL, 56.5 mmol). The mixture was then stirred overnight. Removal of the solvent followed by column chromatography gave 9 as a yellow crystalline solid. (7.3 g). 1H-NMR δ: 1.32 (t, J=7.1 Hz, 3H), 4.33 (q, J=7.1 Hz, 2H), 8.06 (s, br, 2H), 8.62 (s, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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